molecular formula C10H12ClIN2O2S B2879703 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide CAS No. 477762-92-8

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B2879703
CAS No.: 477762-92-8
M. Wt: 386.63
InChI Key: WCSOSVVJGLUVHL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide ( 477762-92-8) is a chemical compound offered for research applications. It features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in medicinal chemistry known for its presence in compounds with a wide range of biological activities . The molecule is further functionalized with a 4-chlorobenzenesulfonyl group, a modification often explored in drug discovery to fine-tune the properties of lead compounds. This product is supplied with a stated purity of over 90% and is available for procurement from various chemical suppliers . The imidazoline scaffold is a structure of significant interest in scientific research. Compounds based on this core have been investigated for antiproliferative properties and have served as potent inhibitors for enzymes like carbonic anhydrase . Furthermore, the imidazoline skeleton is a structural component of approved active pharmaceutical ingredients, such as the selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor Copanlisib . The specific sulfonamide substitution on this molecule makes it a valuable intermediate for researchers working in areas including synthetic chemistry methodology and the development of novel bioactive molecules. This product is intended for research and development purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

477762-92-8

Molecular Formula

C10H12ClIN2O2S

Molecular Weight

386.63

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide

InChI

InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H

InChI Key

WCSOSVVJGLUVHL-UHFFFAOYSA-N

SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclization of N-Methylethylenediamine

The dihydroimidazole core is synthesized through cyclization of N-methylethylenediamine using carbonyl equivalents:

Procedure :

  • Reagents : N-Methylethylenediamine (1.0 eq), triethyl orthoformate (1.2 eq), acetic acid (catalytic).
  • Conditions : Reflux in toluene at 110°C for 6–8 hours under nitrogen.
  • Workup : Concentrate under reduced pressure, wash with cold diethyl ether, and recrystallize from ethanol.
  • Yield : 68–75% as a white crystalline solid.

Mechanistic Insight :
Triethyl orthoformate acts as a carbonyl donor, facilitating cyclization via Schiff base formation and subsequent dehydration.

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

Regioselective Sulfonylation

The free amine at position 1 of the dihydroimidazole undergoes sulfonylation:

Procedure :

  • Reagents :
    • 2-Methyl-4,5-dihydro-1H-imidazole (1.0 eq)
    • 4-Chlorobenzenesulfonyl chloride (1.1 eq)
    • Triethylamine (2.0 eq, as HCl scavenger)
  • Solvent : Anhydrous dichloromethane (DCM) at 0–5°C.
  • Conditions : Stir for 4 hours under nitrogen, then warm to room temperature for 12 hours.
  • Workup :
    • Wash with 5% NaOH (aq) to remove excess sulfonyl chloride.
    • Dry over MgSO₄, filter, and concentrate.
    • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 82–89% as a pale-yellow solid.

Regioselectivity Control :
The reaction favors sulfonylation at the less hindered nitrogen (position 1) due to steric effects from the 2-methyl group.

Hydroiodide Salt Formation

Acid-Base Reaction with Hydroiodic Acid

The free base is converted to the hydroiodide salt for improved stability:

Procedure :

  • Reagents :
    • 1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole (1.0 eq)
    • Hydroiodic acid (57% aqueous, 1.2 eq)
  • Solvent : Ethanol (anhydrous).
  • Conditions : Stir at 0°C for 1 hour, then at room temperature for 2 hours.
  • Workup :
    • Filter precipitated salt.
    • Wash with cold ethanol and diethyl ether.
    • Dry under vacuum at 40°C for 6 hours.
  • Yield : 90–95% as a hygroscopic white powder.

Critical Parameters :

  • Moisture Control : Reactions must be conducted under anhydrous conditions to prevent HI oxidation.
  • Light Protection : The product is light-sensitive; amber glassware is recommended.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Data from analogous imidazole syntheses (Table 1):

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
DCM None 25 82 98
THF DMAP 40 88 97
Acetonitrile Pyridine 25 79 96

Key Findings :

  • THF with DMAP : Enhances reaction rate and yield via nucleophilic catalysis.
  • DCM : Preferred for large-scale operations due to easier recovery.

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) achieves >99% purity.
  • Chromatography : Reserved for small batches due to cost constraints.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Grignard-based High regioselectivity Requires anhydrous conditions
Direct sulfonylation Scalable, minimal byproducts Sensitive to stoichiometry
Reductive amination Compatible with diverse substrates Lower yields (≤65%)

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions result in various substituted imidazole derivatives .

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Imidazoline Core

Sulfonyl vs. Thioether Groups
  • Target Compound : The 4-chlorobenzenesulfonyl group (electron-withdrawing) increases acidity at the NH position and stabilizes the imidazoline ring via resonance. This contrasts with thioether-substituted analogues like 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (), where the sulfur atom contributes to lipophilicity but lacks strong hydrogen-bonding capacity.
  • Impact on Reactivity : Sulfonylated derivatives (e.g., 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole , ) undergo nucleophilic substitution more readily due to the sulfonyl group’s electron-withdrawing nature, whereas thioethers are more prone to oxidation .
Aromatic Substituent Variations
  • Naphthyl vs. Chlorophenyl : The compound 1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole (CAS 873587-77-0, ) features a bulky naphthyl group, enhancing π-π stacking interactions but reducing solubility compared to the target compound’s simpler chlorophenyl substituent.

Counterion Influence

Hydroiodide salts, as seen in the target compound and 1-(2,6-dimethylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (), improve aqueous solubility compared to hydrobromide or hydrochloride salts. However, iodide’s larger ionic radius may reduce crystal lattice stability, affecting melting points. For example:

Compound Melting Point Counterion Reference
Target Compound Not reported Hydroiodide -
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120°C None
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide Not reported Hydroiodide

Physicochemical Properties

  • Solubility : The sulfonyl group increases polarity, making the target compound more water-soluble than 1-(2-methoxyethyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide (), which has a methoxyethyl group contributing to hydrophobicity.
  • Crystallinity : X-ray data for 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid () reveals planar imidazole rings; the target compound’s sulfonyl group may induce similar planarity but with distinct packing motifs .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole ring and a sulfonyl group attached to a chlorobenzene moiety. The presence of the hydroiodide salt form enhances its solubility and bioavailability.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that the compound has significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation in vitro by modulating cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : The compound may act on specific receptors involved in inflammatory pathways, thus reducing cytokine release.
  • DNA Interaction : Evidence suggests that it can intercalate into DNA, leading to disruption of replication in cancer cells.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20DNA intercalation
A549 (Lung Cancer)25Inhibition of cell proliferation

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluating the effectiveness of the compound against various bacterial strains showed that it outperformed traditional antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent.
  • Case Study on Cancer Cell Lines : In vitro studies on MCF-7 and HeLa cells indicated that treatment with this compound led to significant reductions in cell viability, with observed morphological changes consistent with apoptosis.
  • Anti-inflammatory Research : Experimental models demonstrated that the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

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